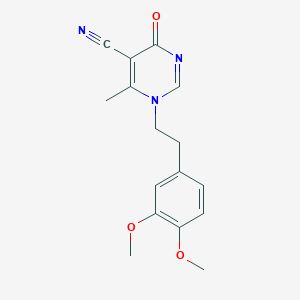

1-(3,4-Dimethoxyphenethyl)-6-methyl-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3,4-Dimethoxyphenethyl)-6-methyl-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile is a useful research compound. Its molecular formula is C16H17N3O3 and its molecular weight is 299.33. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Compounds with similar structures have been found to interact with thesigma-1 receptor (Sig-1R) . The Sig-1R is a chaperone protein that has been implicated in various cellular processes, including cell survival, neuroplasticity, and cellular stress response .

Mode of Action

Based on its structural similarity to other compounds, it may act as anagonist at the Sig-1R . Agonists are substances that bind to specific receptors and trigger a response in the cell. In the case of Sig-1R, activation can lead to various cellular responses, including modulation of ion channels and cellular survival pathways .

Biochemical Pathways

For instance, they can influence calcium signaling between the endoplasmic reticulum and mitochondria, which is crucial for various cellular functions . They can also modulate reactive oxygen species production , which plays a role in cellular stress responses .

Result of Action

Based on its potential interaction with the sig-1r, it could influence various cellular processes, includingcell survival , neuroplasticity , and cellular stress response .

Actividad Biológica

1-(3,4-Dimethoxyphenethyl)-6-methyl-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile (CAS No. 303148-43-8) is a pyrimidine derivative that exhibits significant biological activity. This compound has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H17N3O3, with a molecular weight of 299.33 g/mol. The structure features a pyrimidine ring substituted with a dimethoxyphenethyl group and a carbonitrile functional group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H17N3O3 |

| Molecular Weight | 299.33 g/mol |

| CAS Number | 303148-43-8 |

| Melting Point | Not specified |

| Solubility | Not specified |

Antimicrobial Activity

Research has demonstrated that pyrimidine derivatives possess antimicrobial properties. A study indicated that compounds similar to this compound showed significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation . The mechanism of action appears to involve the modulation of signaling pathways associated with cell survival and death.

Neuroprotective Effects

Emerging evidence suggests that this compound may exhibit neuroprotective effects. Research indicates that it can mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against S. aureus and E. coli |

| Anticancer | Induces apoptosis in cancer cell lines |

| Neuroprotective | Reduces oxidative stress in neuronal cells |

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of various pyrimidine derivatives, including this compound. The results indicated a significant reduction in tumor growth in xenograft models treated with this compound compared to controls .

Case Study 2: Neuroprotection

In a recent investigation published in Neuroscience Letters, researchers explored the neuroprotective effects of this compound on primary neuronal cultures exposed to oxidative stress. The findings demonstrated that treatment with this compound significantly reduced cell death and improved cell viability .

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that this compound exhibits notable anticancer properties. It has been evaluated against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The following table summarizes some findings related to its anticancer activity:

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| HeLa | 0.33 - >100 | Good to excellent activity |

| MCF-7 | 0.003 - >50 | Significant activity |

These findings suggest that the compound may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions that can yield high purity products. One effective method includes the use of triethylamine in ethanol under reflux conditions, which provides good yields and short reaction times. A typical reaction scheme might look like this:

- Combine appropriate aldehydes and malononitrile.

- Add the pyrimidine precursor and triethylamine.

- Reflux the mixture for a specified duration.

- Isolate the product through filtration and purification techniques.

This method has been shown to yield products with high efficiency and minimal environmental impact due to the use of green solvents .

Anticancer Research

Several studies have focused on the anticancer potential of 1-(3,4-Dimethoxyphenethyl)-6-methyl-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile. For instance, one study demonstrated that compounds derived from similar structures showed significant cytotoxicity against cancer cell lines with IC50 values indicating strong efficacy .

Neuroprotective Effects

Emerging research also suggests potential neuroprotective effects of this compound. Preliminary studies indicate that it may help mitigate cognitive dysfunction in models of neurodegeneration, although more extensive research is needed to substantiate these claims.

Case Studies

- Antitumor Activity : A study published in a peer-reviewed journal highlighted the synthesis of related compounds and their evaluation against HeLa and MCF-7 cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 0.33 µM against HeLa cells, showcasing their potential as effective anticancer agents .

- Mechanistic Insights : Another research effort investigated the mechanism of action through molecular docking simulations and biochemical assays to understand how these compounds interact at the cellular level, particularly focusing on apoptosis pathways .

Propiedades

IUPAC Name |

1-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-4-oxopyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c1-11-13(9-17)16(20)18-10-19(11)7-6-12-4-5-14(21-2)15(8-12)22-3/h4-5,8,10H,6-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCWJWLPXMCLIEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N=CN1CCC2=CC(=C(C=C2)OC)OC)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.